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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety data for

AZD1222 (ChAdOx1 nCoV-19), the adenovirus-vectored vaccine against COVID-19. The

information collated herein is derived from publicly available regulatory documents and

scientific publications, offering insights into the toxicology, biodistribution, and developmental

and reproductive safety of the vaccine candidate in non-clinical animal models.

Executive Summary
Preclinical safety evaluation of AZD1222 was conducted in line with international regulatory

guidelines, primarily utilizing mouse models. The data package supported the progression of

the vaccine into clinical trials and its subsequent authorization. Key findings from these studies

indicate a favorable safety profile, with the majority of observations being localized, transient,

and consistent with the expected immunological response to a vaccine. No evidence of

systemic toxicity, adverse effects on fertility or development, or genotoxicity was observed. The

vaccine vector was found to be largely confined to the injection site with limited and transient

distribution to other tissues.

Toxicology Studies
Repeat-dose toxicity studies were conducted to evaluate the potential adverse effects of

AZD1222 following multiple administrations. These studies were performed in compliance with

Good Laboratory Practice (GLP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12430860?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Repeat-Dose Toxicity in Mice
A repeat-dose toxicity study was conducted in mice to assess the safety of AZD1222.

Animal Model: CD-1 Mice.[1]

Dosage and Administration: Intramuscular (IM) injection. While specific dose levels are not

publicly detailed, studies were conducted using the intended clinical dose.

Study Design: The study included a main study phase with repeated vaccine administration

and a recovery phase to assess the reversibility of any findings.[2]

Parameters Monitored:

Clinical observations (daily)

Body weight and food consumption

Hematology

Clinical chemistry

Gross pathology at necropsy

Histopathology of a comprehensive list of tissues

Summary of Findings
The repeat-dose toxicity study in mice revealed no adverse findings related to the

administration of AZD1222.[3] The observed changes were consistent with the expected

pharmacological effect of a vaccine, primarily a localized inflammatory response at the injection

site.

Table 1: Summary of Repeat-Dose Toxicity Findings in Mice
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Parameter Observation Interpretation

Local Tolerance

Mononuclear and/or mixed cell

inflammation at the injection

site and adjacent sciatic nerve.

[2]

Non-adverse, expected

inflammatory response to IM

injection of a vaccine. Findings

were reversible.[2]

Systemic Toxicity
No evidence of systemic

toxicity.

The vaccine was well-tolerated

systemically.

Hematology

Minor, transient changes

consistent with an immune

response.

Expected pharmacological

effect.

Clinical Chemistry No clinically relevant changes. No evidence of organ toxicity.

Gross Pathology No significant findings.
No macroscopic abnormalities

observed.

Histopathology

Findings limited to the injection

site and draining lymph nodes,

consistent with an immune

response.

No evidence of toxicity in other

organs.

Biodistribution
A single-dose biodistribution study was performed in mice to determine the distribution and

persistence of the AZD1222 vector DNA in various tissues.

Experimental Protocol: Biodistribution in Mice
Animal Model: CD-1 mice (80 male, 80 female).

Dosage and Administration: A single intramuscular injection of AZD1222.

Study Design: Tissues were collected at multiple time points up to 29 days post-

administration.

Methodology: Vector DNA levels were quantified using a validated quantitative polymerase

chain reaction (qPCR) assay.
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Tissues Analyzed: Blood, feces, brain, spinal cord, reproductive tissues, liver, spleen, bone

marrow, and injection site muscle and sciatic nerve.

Summary of Findings
The biodistribution of AZD1222 was largely localized to the injection site, with rapid clearance

from the body.

Table 2: Biodistribution of AZD1222 Vector DNA in Mice Following a Single Intramuscular

Injection

Tissue Findings

Injection Site

Highest levels of vector DNA detected, with a

significant decrease over 29 days, indicating

clearance.

Sciatic Nerve (proximal to injection site)
Low levels of vector DNA detected, likely due to

proximity to the injection site.

Liver, Spleen, Bone Marrow

Low and transient levels of vector DNA

observed, consistent with clearance by the

reticuloendothelial system.

Blood, Brain, Spinal Cord, Reproductive Tissues
No quantifiable levels of AZD1222 vector DNA

were detected.

Feces
No quantifiable concentrations, with the

exception of one sample at Day 2.

Developmental and Reproductive Toxicity (DART)
A DART study was conducted in female mice to evaluate the potential effects of AZD1222 on

fertility, embryo-fetal development, and postnatal development.

Experimental Protocol: DART Study in Mice
Animal Model: Female CD-1 mice.
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Study Design: The study was conducted in two phases: an embryofetal development (EFD)

phase and a littering phase for postnatal assessment.

Dosage and Administration: Intramuscular injections were administered prior to mating and

during gestation.

Parameters Evaluated (EFD Phase): Female mating, fertility, pregnancy, implantation, and

in-utero embryofetal morphological development.

Parameters Evaluated (Littering Phase): Parturition, pup survival, and physical development.

Summary of Findings
The DART study did not reveal any vaccine-related adverse effects on female fertility or on

embryo-fetal or postnatal development.

Table 3: Summary of Developmental and Reproductive Toxicity Findings in Mice

Parameter Finding

Female Fertility
No vaccine-related effects on mating or fertility

indices.

Embryo-fetal Survival and Development
No adverse effects on fetal survival or external,

visceral, or skeletal findings.

Pup Survival and Postnatal Development
No vaccine-related effects on pup survival or

physical development.

Maternal and Pup Immunogenicity

Antibody responses were observed in dams,

with evidence of placental and lactational

transfer of antibodies to fetuses and pups.

Genotoxicity and Carcinogenicity
Genotoxicity and carcinogenicity studies were not performed for AZD1222. This is in

accordance with regulatory guidelines for vaccines, as the components are not expected to

have genotoxic or carcinogenic potential.
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Caption: Experimental workflows for preclinical repeat-dose toxicity and biodistribution studies

of AZD1222.

Signaling Pathways
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Caption: Simplified signaling pathways involved in the immune response to AZD1222.

Conclusion
The preclinical safety data for AZD1222, derived from studies in mice, demonstrate a safety

profile that supported its clinical development. The findings were characterized by localized and
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transient inflammatory responses at the injection site, consistent with the expected mechanism

of action for a vaccine. There was no evidence of systemic toxicity, and the vaccine vector

showed limited and transient biodistribution. Furthermore, no adverse effects on female fertility

or developmental and reproductive outcomes were observed. These non-clinical data, in

conjunction with the extensive clinical trial data, have established the safety of AZD1222 for

human use.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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